molecular formula C4H8N2OS B15350262 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane CAS No. 168076-72-0

8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane

Cat. No.: B15350262
CAS No.: 168076-72-0
M. Wt: 132.19 g/mol
InChI Key: KSHOUEQRGLVSBX-UHFFFAOYSA-N
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Description

8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane is a complex bicyclic compound containing oxygen, sulfur, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction. This method employs reagents such as T-BF4- (tempo oxoammonium tetrafluoroborate) and ZnBr2 to promote the formation of the bicyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as T-BF4- and ZnBr2 are commonly used for oxidation reactions.

  • Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents.

  • Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, 8-Oxa-4-thia-3,5-diazabicyclo[5.0.1]octane can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to biological effects. The exact mechanism would vary based on the specific application and context.

Comparison with Similar Compounds

  • 8-azabicyclo[3.2.1]octane: This compound is structurally similar but lacks the oxygen atom present in 8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane.

  • 8-oxabicyclo[3.2.1]octanes: These compounds are similar but have a different ring structure.

Uniqueness: 8-Oxa-4-thia-3,5-diazabicyclo[510]octane is unique due to its combination of oxygen, sulfur, and nitrogen atoms within its bicyclic structure

Properties

CAS No.

168076-72-0

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

8-oxa-4-thia-3,5-diazabicyclo[5.1.0]octane

InChI

InChI=1S/C4H8N2OS/c1-3-4(7-3)2-6-8-5-1/h3-6H,1-2H2

InChI Key

KSHOUEQRGLVSBX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CNSN1

Origin of Product

United States

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